molecular formula C6H9BrN2 B1524319 4-Bromo-3-ethyl-5-methyl-1H-pyrazole CAS No. 736073-76-0

4-Bromo-3-ethyl-5-methyl-1H-pyrazole

Cat. No. B1524319
CAS RN: 736073-76-0
M. Wt: 189.05 g/mol
InChI Key: YBYVROBZHKIUCI-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-ethyl-5-methyl-1H-pyrazole serves as a versatile intermediate in medicinal chemistry. It is utilized in the synthesis of various pharmaceutical compounds, including inhibitors that target specific enzymes or receptor sites . Its structural motif is common in molecules with antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Agriculture

In the agricultural sector, this compound is instrumental in developing new agrochemicals. Its derivatives can act as potent pesticides or herbicides, providing protection against a wide range of pests and diseases . The bromine atom in the molecule can be used for further functionalization, leading to the creation of compounds with specific activities against agricultural pests.

Material Science

The pyrazole ring of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a key building block in material science. It can be used to synthesize novel polymers and materials with unique properties, such as enhanced durability or thermal stability . Its derivatives may also find applications in the creation of organic semiconductors or as ligands in metal-organic frameworks (MOFs).

Industrial Applications

Industrially, this compound is a precursor in the synthesis of dyes, pigments, and other specialty chemicals . Its reactivity allows for the production of a wide array of industrial products, including those used in coatings, adhesives, and flame retardants.

Biological Research

In biological research, 4-Bromo-3-ethyl-5-methyl-1H-pyrazole is used to study enzyme inhibition and receptor binding . It can be employed to understand the interaction between small molecules and biological macromolecules, aiding in the discovery of new drug targets.

Physical Chemistry

This compound is also significant in physical chemistry, where it can be used to study reaction mechanisms and kinetics . Its well-defined structure allows researchers to observe the effects of substituents on reactivity and to develop new synthetic methodologies.

properties

IUPAC Name

4-bromo-3-ethyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVROBZHKIUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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